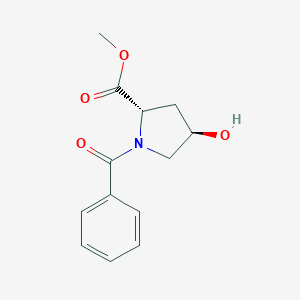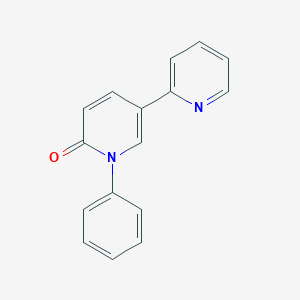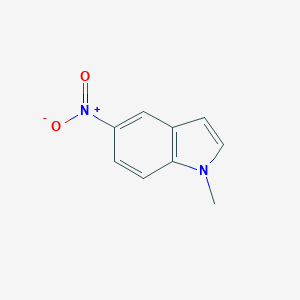
1-Methyl-5-nitro-1H-indole
Vue d'ensemble
Description
1-Methyl-5-nitro-1H-indole is a derivative of the indole compound, which is an important structure in organic chemistry and pharmacology. Indoles contain a benzene ring fused to a pyrrole ring and are prevalent in a wide array of natural and synthetic compounds. The specific nitration at the 5-position introduces unique chemical properties, making it significant for various chemical reactions and studies.
Synthesis Analysis
The synthesis of 1-Methyl-5-nitro-1H-indole derivatives typically involves the direct, room-temperature electrochemical reduction of substituted o-nitrostyrenes. This process occurs at carbon cathodes in specific solvents with appropriate supporting electrolytes and in the presence of proton donors (Du, Brosmer, & Peters, 2011). Another method involves one-pot three-component reactions under room temperature, using certain Lewis acid catalysts (Bhat, Dar, Ahmad, & Khan, 2017).
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1H-indole derivatives can be characterized by various spectroscopic techniques including X-ray diffraction, FTIR, FT-Raman, and NMR analysis. These analyses confirm the planarity of the indole ring and provide detailed information on intermolecular interactions, such as hydrogen bonding and crystal packing (Errossafi et al., 2015).
Chemical Reactions and Properties
1-Methyl-5-nitro-1H-indole engages in various chemical reactions including nucleophilic addition reactions, electrophilic substitutions, and cycloadditions. These reactions are influenced by the nitro group at the 5-position, which significantly alters the reactivity of the indole ring (Pelkey, Barden, & Gribble, 1999).
Applications De Recherche Scientifique
-
Pharmaceutical Applications
- Field : Medicinal Chemistry .
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated.
-
Industrial Applications
- Field : Industrial Chemistry .
- Application : Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
- Methods : Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
-
Research Applications
- Field : Biochemistry .
- Application : 5-Nitroindole is used as a reactant for the preparation of pharmaceutically active 2-oxo-1-pyrrolidine analogues, tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, Protein Kinase Inhibitors, antiproliferative agents, and Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) .
-
Antiviral Activity
- Field : Virology .
- Application : Indole derivatives have shown potential as antiviral agents .
- Results : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Protein Kinase Inhibitors
-
Tubulin Polymerization Inhibitors
-
Protein Kinase C Theta (PKCθ) Inhibitors
-
Tubulin Polymerization Inhibitors
-
Peptide-mimetic Protease-activated Receptor-1 (PAR-1) Antagonists
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQSCHRKSBGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184021 | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-indole | |
CAS RN |
29906-67-0 | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
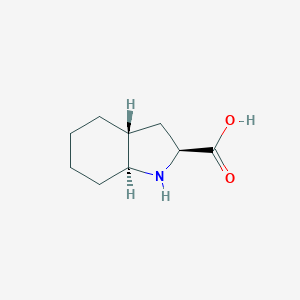
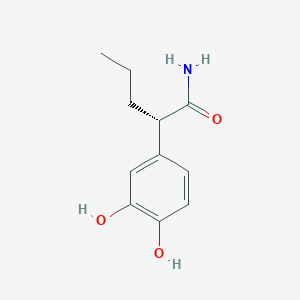
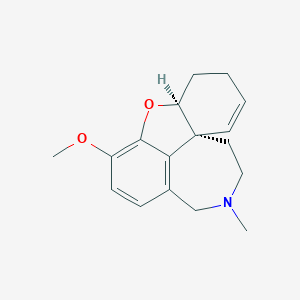
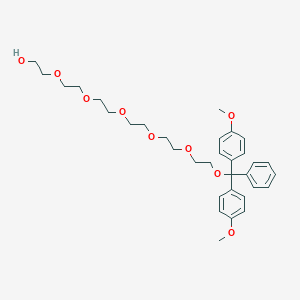
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
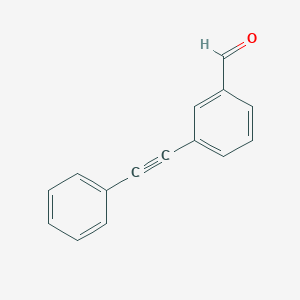
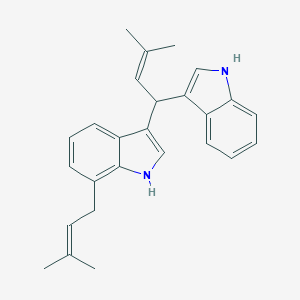
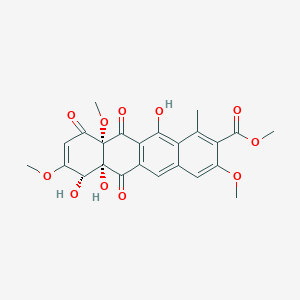
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
